
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule drug that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. HMN-214 has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer treatment.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide disrupts the formation of microtubules, which are necessary for the proper segregation of chromosomes during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been found to exhibit other biochemical and physiological effects. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has also been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer treatment. However, there are also limitations to its use in lab experiments. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide is not fully understood, which could make it difficult to optimize its use as a cancer treatment.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One area of interest is the development of more potent and selective analogs of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide that could be used as anti-cancer agents. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, which could lead to a better understanding of its anti-tumor activity. Additionally, further studies are needed to determine the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in clinical settings.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form a quinoline aldehyde intermediate. This intermediate is then reacted with o-toluidine to form the corresponding imine, which is subsequently reduced with sodium borohydride to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been found to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-12-22-19(13-16)14-20(24(29)26-22)15-27(23-6-4-3-5-17(23)2)25(30)18-8-10-21(11-9-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOJYULLLQUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7688002.png)
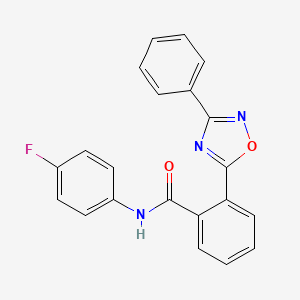

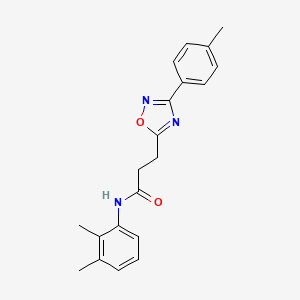
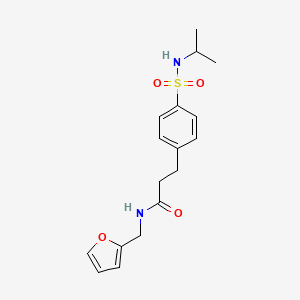


![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)

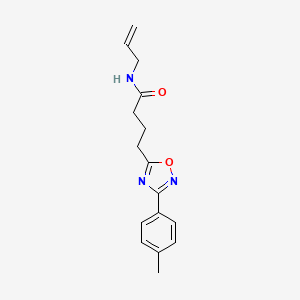
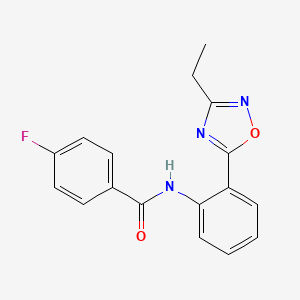
![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)